molecular formula C33H47N3O6 B12709540 [4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate CAS No. 84962-79-8

[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate

Cat. No.: B12709540
CAS No.: 84962-79-8
M. Wt: 581.7 g/mol
InChI Key: JBPWJFOUUBDNBW-UHFFFAOYSA-N
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Description

[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components. This compound is known for its vibrant color and is commonly used in various industrial applications, including inks and toners .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate typically involves the condensation of diethylamino benzaldehyde with cyclohexadiene derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through various techniques such as crystallization and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s aromatic rings allow it to intercalate between DNA bases, affecting the replication and transcription processes. Additionally, its ability to form hydrogen bonds and van der Waals interactions with proteins can modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate apart is its specific combination of diethylamino groups and lactate, which imparts unique solubility and reactivity characteristics. This makes it particularly valuable in applications requiring specific dyeing properties and chemical stability .

Properties

CAS No.

84962-79-8

Molecular Formula

C33H47N3O6

Molecular Weight

581.7 g/mol

IUPAC Name

2-[1-(2-azaniumylethyl)-4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-yl]ethylazanium;2-hydroxypropanoate

InChI

InChI=1S/C27H35N3.2C3H6O3/c1-3-30(4-2)25-12-10-23(11-13-25)26(22-8-6-5-7-9-22)24-14-16-27(17-15-24,18-20-28)19-21-29;2*1-2(4)3(5)6/h5-17H,3-4,18-21,28-29H2,1-2H3;2*2,4H,1H3,(H,5,6)

InChI Key

JBPWJFOUUBDNBW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(C=C2)(CC[NH3+])CC[NH3+])C3=CC=CC=C3.CC(C(=O)[O-])O.CC(C(=O)[O-])O

Origin of Product

United States

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